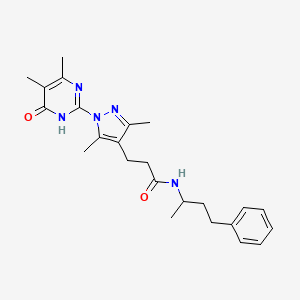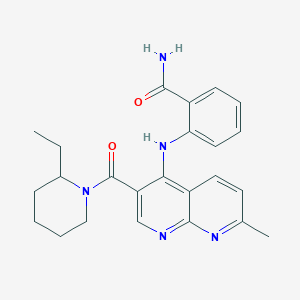
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrazole ring, a pyrimidinone moiety, and a phenylbutyl side chain. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential properties of the compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant, was achieved by Michael addition followed by reductive alkylation . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involved hydrolysis, reaction with acetic anhydride, and further condensation reactions . These methods suggest that the synthesis of the compound would also require careful planning of reaction steps to ensure the correct functional groups are introduced at the appropriate positions in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, derivatives of 3-(pyrazol-1-yl)propanamide formed supramolecular hydrogen-bonded chains or cyclic dimers in the solid state . These findings highlight the importance of non-covalent interactions in dictating the solid-state structure of such compounds, which could also be relevant for the compound .
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their functional groups. The presence of amide, pyrazole, and pyrimidinone groups in the compound suggests that it could undergo reactions typical of these functionalities, such as nucleophilic substitution or condensation reactions. The papers do not provide specific reactions for the exact compound, but the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involved reactions with various nucleophiles , indicating a potential pathway for further derivatization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests it would likely be hydrophobic and exhibit significant intermolecular π-π interactions. The papers do not provide specific data on the physical properties of the compound , but related compounds with diphenylpyrazole structures showed biological activities such as antidepressant , anticancer , and antiaggregating effects , which could be indicative of the compound's potential solubility and stability characteristics required for biological activity.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Compounds with a pyrimidine-pyrazole structure have been synthesized and evaluated for their insecticidal and antibacterial potential. The study involved microwave-assisted cyclocondensation to prepare these heterocyclic compounds, which were then tested for activity against insects and selected microorganisms, indicating the potential of such compounds in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
- New derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This research highlights the compound's potential in cancer treatment, with certain derivatives showing potent inhibitory activity (Abdellatif et al., 2014).
Anti-5-Lipoxygenase Agents
- A study on novel pyrazolopyrimidines derivatives evaluated their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation of carboxamide with aromatic aldehydes and screened for cytotoxicity against cancer cell lines, demonstrating the diverse pharmacological potentials of pyrazolopyrimidines derivatives (Rahmouni et al., 2016).
Synthesis and Herbicidal Activity
- Research on the synthesis of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings revealed moderate to good selective herbicidal activity against specific plants. This indicates the utility of such compounds in developing agricultural chemicals (Liu & Shi, 2014).
Antimicrobial Studies
- Pyrimidine pyrazole heterocycles have been synthesized and shown to possess antimicrobial activity. These studies provide insights into the design of new antimicrobial agents based on the pyrimidine-pyrazole scaffold, with some compounds exhibiting significant activity against bacterial strains (Kumar et al., 2014).
Propriétés
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-15(11-12-20-9-7-6-8-10-20)25-22(30)14-13-21-18(4)28-29(19(21)5)24-26-17(3)16(2)23(31)27-24/h6-10,15H,11-14H2,1-5H3,(H,25,30)(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIMUSHWWJYCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC(C)CCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527495.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)